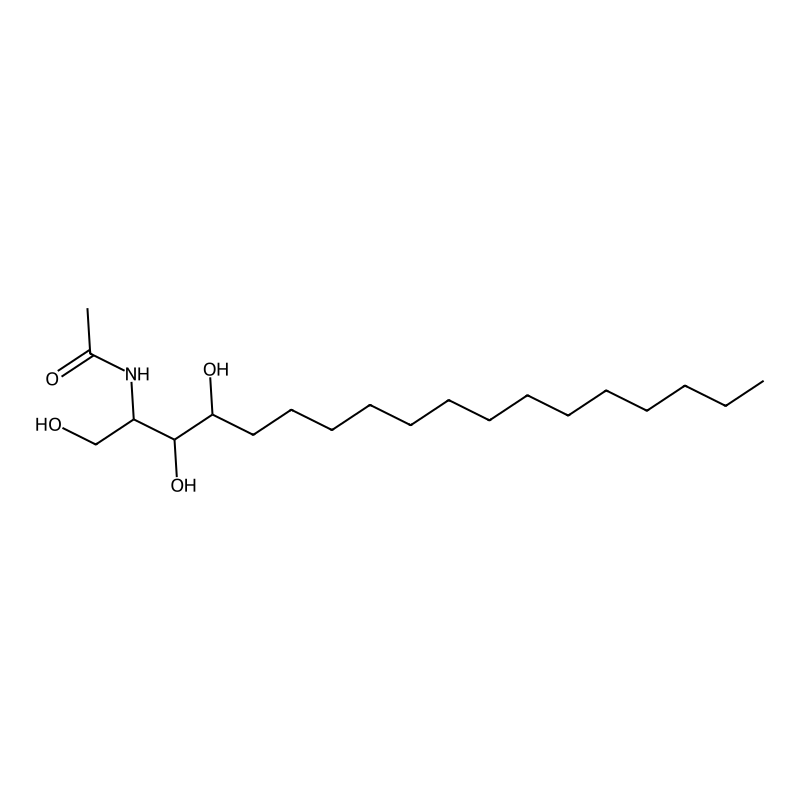

N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-acetoyl 4-hydroxysphinganine is a derivative of sphinganine, a fundamental sphingolipid backbone. This compound features an acetamido group at the C-2 position and a hydroxyl group at the C-4 position of the sphingoid base. It plays a crucial role in cellular signaling and membrane structure due to its amphipathic nature, which allows it to integrate into lipid bilayers effectively.

The chemical behavior of N-acetoyl 4-hydroxysphinganine includes:

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release 4-hydroxysphinganine and acetic acid.

- Acylation Reactions: It can participate in acyl migration reactions, especially in the presence of acids, leading to various derivatives .

- Formation of Ceramides: N-acetoyl 4-hydroxysphinganine can be converted into ceramides through further acylation processes .

N-acetoyl 4-hydroxysphinganine exhibits several biological activities:

- Cell Signaling: It is involved in signaling pathways that regulate cell growth and differentiation.

- Antioxidant Properties: The hydroxyl group contributes to its ability to scavenge reactive oxygen species, thus playing a protective role against oxidative stress.

- Membrane Integrity: As part of sphingolipid metabolism, it contributes to maintaining membrane fluidity and integrity in eukaryotic cells .

The synthesis of N-acetoyl 4-hydroxysphinganine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing sphinganine hydroxylase enzymes that catalyze the hydroxylation at the C-4 position followed by acetylation.

- Chemical Synthesis: Starting from sphinganine, one can perform selective acetylation using acetic anhydride or acetyl chloride under controlled conditions.

- Extraction from Yeast: It can also be isolated from Saccharomyces cerevisiae through extraction techniques involving solvent partitioning and chromatography .

N-acetoyl 4-hydroxysphinganine has various applications:

- Pharmaceuticals: Used in drug formulations targeting metabolic disorders and skin conditions due to its bioactive properties.

- Cosmetics: Incorporated into skincare products for its moisturizing and protective effects against skin damage.

- Biotechnology: Serves as a substrate for studying sphingolipid metabolism and its implications in cellular functions .

Research on N-acetoyl 4-hydroxysphinganine's interactions includes:

- Protein Interactions: Studies suggest it may interact with specific proteins involved in signaling pathways, influencing cellular responses.

- Membrane Dynamics: Investigations into how it integrates into lipid bilayers provide insights into its role in membrane fluidity and permeability.

- Reactive Species Scavenging: Its antioxidant activity has been studied concerning various reactive oxygen species, highlighting its potential protective roles .

N-acetoyl 4-hydroxysphinganine shares similarities with several other compounds in the sphingolipid family. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-acetylsphingosine | Acetamido group at C-2 | Primarily found in mammalian cells; involved in apoptosis. |

| Ceramide | Long-chain fatty acid attached | Acts as a second messenger in cell signaling pathways. |

| Sphingosine | Lacks acetamido group | Precursor to ceramides; involved in inflammation responses. |

| Dihydroceramide | Saturated fatty acid chain | More stable than ceramides; less bioactive. |

N-acetoyl 4-hydroxysphinganine is unique due to its specific hydroxylation pattern and acetamido substitution, which confer distinct biological properties not found in other sphingolipid derivatives.